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molecular formula C19H26Cl2N2O B2456990 (R)-(1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride CAS No. 2225787-90-4

(R)-(1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride

Cat. No. B2456990
M. Wt: 369.33
InChI Key: QDBBANYSNDUKRI-JQDLGSOUSA-N
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Patent
US04954507

Procedure details

A suspension of 23 g (62.3 mmol) of 2-hydroxymethyl-1,4-di-phenylmethyl piperazine, dihydrochloride in 79 ml thionyl chloride was heated 4 hours under reflux. The solution was cooled and excess thionyl chloride was evaporated under reduced pressure. The residue was crystallized in ethanol, dried with acetone to yield 19.5 g of title compound dihydrochloride M.P. 234° C. dec. A suspension of this dihydrochloride in 130 ml 1N aqueous sodium hydroxyde was stirred with 75 ml dichloromethane, the aqueous layer back washed three times with 75 ml dichloromethane. The organic layers were collected and dried over magnesium sulfate to give after evaporation 15.44 g (78%) of title compound.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
79 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.O[CH2:4][CH:5]1[CH2:10][N:9]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:8][CH2:7][N:6]1[CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>S(Cl)(Cl)=O>[Cl:1][CH2:4][CH:5]1[CH2:10][N:9]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:8][CH2:7][N:6]1[CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
Cl.Cl.OCC1N(CCN(C1)CC1=CC=CC=C1)CC1=CC=CC=C1
Name
Quantity
79 mL
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
excess thionyl chloride was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized in ethanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with acetone

Outcomes

Product
Name
Type
product
Smiles
ClCC1N(CCN(C1)CC1=CC=CC=C1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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